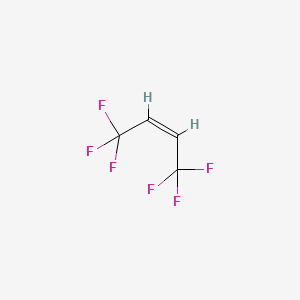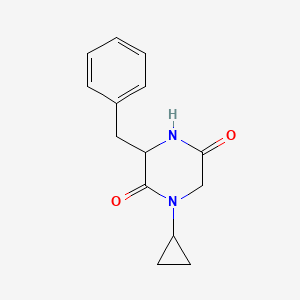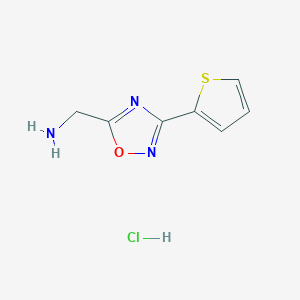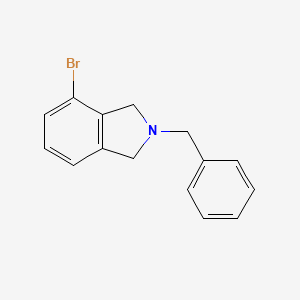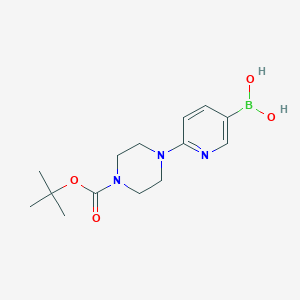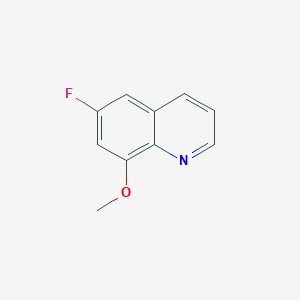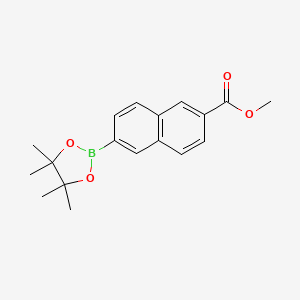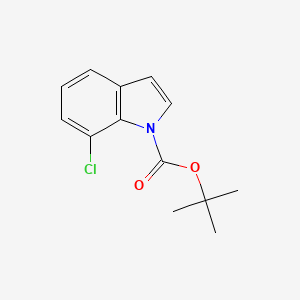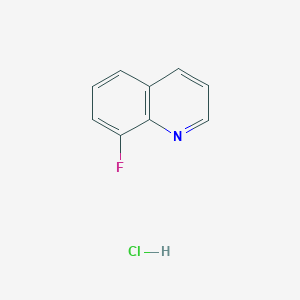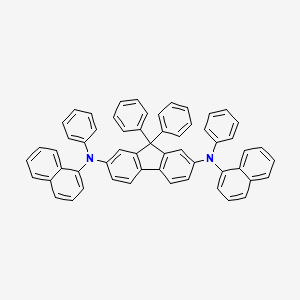
N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine
Vue d'ensemble
Description
“N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” is a hole transport material used in organic electronic devices such as organic light-emitting diodes (OLEDs), polymer photovoltaics (OPV), and perovskite solar cells . It is also known as NPB or NPD .
Synthesis Analysis
The synthesis of “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” involves depositing thin films of the material onto a glass substrate using a thermal evaporation technique . The substrate temperature has a significant impact on the physical structure and influences the optical and electrical properties of the films .
Molecular Structure Analysis
The molecular structure of “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” has been studied using scanning tunneling microscopy . The images reveal the appearance of different conformations in the first monolayer with submolecular resolution .
Physical And Chemical Properties Analysis
The solubility of “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” has been measured in 23 organic solvents by UV absorption spectroscopy . The solubility ranged widely from 2.4 × 10–7 in methanol to 2.8 × 10–3 in chloroform .
Applications De Recherche Scientifique
“N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” is a type of tertiary amine . Here are some potential applications based on the general properties of tertiary amines and the specific properties of this compound:
-
Organic Chemistry
-
Pharmaceutical Industry
-
Agrochemical Industry
-
Dye Industry
-
Organic Light Emitting Diodes (OLEDs)
-
Solar Cells
-
Electric Field-Induced Optical Second-Harmonic Generation
- This compound has been studied in the context of electric field-induced optical second-harmonic generation .
- The study analyzed carrier behavior in a double-layer capacitor using this compound and poly(vinylidenefluoride–trifluoroethylene) .
- The internal electric field introduced by the dipole moments from the ferroelectric polymer, along with the interface accumulated charges, plays an important role in the carrier motion .
-
Organic Electronic Devices
- This compound could potentially be used in organic electronic devices .
- The formation of an amorphous insulating layer between the amorphous compound layer and partially crystallized polymer layer can markedly decrease the voltage directly applied on the polymer film and cause a reduced polarization .
-
Hole Transporting Material for OLED Devices
- This compound is used as a hole transporting material for OLED devices .
- It helps in the movement of positive charges (holes) within the device, which is crucial for the functioning of OLEDs .
- The compound has been used in red, green, blue, and yellow OLED devices, with maximum luminance values ranging from 24,529 to 207,839 Cd/m², and maximum EQE values ranging from 17% to 23.5% .
-
Amorphous Film Studies
Safety And Hazards
Orientations Futures
The future research directions for “N,N’-Di(1-naphthyl)-N,N’,9,9-tetraphenyl-9H-fluorene-2,7-diamine” could involve further studies on its use as a hole transport layer in perovskite solar cells . Additionally, more research could be done to understand the degradation mechanisms of OLEDs that use this compound .
Propriétés
IUPAC Name |
2-N,7-N-dinaphthalen-1-yl-2-N,7-N,9,9-tetraphenylfluorene-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H40N2/c1-5-23-43(24-6-1)57(44-25-7-2-8-26-44)53-39-47(58(45-27-9-3-10-28-45)55-33-17-21-41-19-13-15-31-49(41)55)35-37-51(53)52-38-36-48(40-54(52)57)59(46-29-11-4-12-30-46)56-34-18-22-42-20-14-16-32-50(42)56/h1-40H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCAURRJHOJJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=C2C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC1=CC=CC=C19)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Di(1-naphthyl)-N,N',9,9-tetraphenyl-9H-fluorene-2,7-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




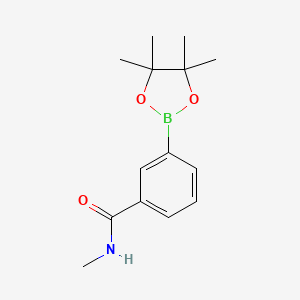
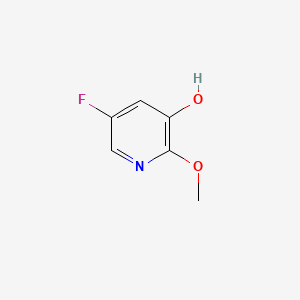
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-[(3-methylbenzene)sulfonyl]piperazine](/img/structure/B1440622.png)

